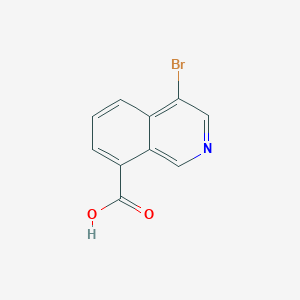

4-溴异喹啉-8-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromoisoquinoline-8-carboxylic acid is a synthetic organic compound and a derivative of isoquinoline. It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides smoothly underwent this reaction to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN .

Molecular Structure Analysis

The molecular formula of 4-Bromoisoquinoline-8-carboxylic acid is C10H6BrNO2 . Its InChI code is 1S/C10H6BrNO2/c11-9-5-12-4-8-6 (9)2-1-3-7 (8)10 (13)14/h1-5H, (H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromoisoquinoline-8-carboxylic acid include a molecular weight of 252.07 . The compound is a solid at room temperature .

科学研究应用

光敏保护基团

一项研究描述了基于 8-溴-7-羟基喹啉 (BHQ) 的羧酸新型光敏保护基团的合成和光化学。与其他酯类相比,BHQ 显示出更大的单光子量子效率,并且对多光子诱导的光解具有敏感性,由于其溶解度增加和荧光低,因此可用作生物信使的笼状基团 (Fedoryak & Dore, 2002)。

分析化学

另一项研究重点介绍了一种新型溴喹啉试剂,该试剂用于分析生物样品中的羧酸。该试剂与羧酸有效反应,促进了人血浆和唾液中各种酸的定性和定量分析,利用其溴原子在质谱中易于识别 (Mochizuki 等人,2013)。

杂环合成子

部分氢化的 3-硫代异喹啉-4-羧酸的衍生物,包括溴化化合物,用作各种生物活性化合物的合成子,例如 HIV-1 逆转录酶抑制剂、抗菌制剂和具有杀真菌和强心作用的物质 (Dyachenko & Vovk, 2013)。

有机合成

在有机化学领域,研究表明了合成溴化异喹啉的有效方法,这对于创建复杂的有机分子很有价值。这些方法涉及催化反应,并提供了对溴阳离子中间体的形成的见解,溴阳离子中间体是有机合成中的关键中间体 (He 等人,2016)。

安全和危害

作用机制

Target of Action

This compound belongs to the quinoline family, which has been found to have versatile applications in the fields of industrial and synthetic organic chemistry

Mode of Action

As a member of the quinoline family, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or disruption of cellular processes

Biochemical Pathways

Quinoline derivatives have been reported to influence a wide range of biological pathways, including those involved in cell signaling, metabolism, and gene expression

Result of Action

As a quinoline derivative, it may exert a range of biological effects depending on its specific targets and mode of action

属性

IUPAC Name |

4-bromoisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSYAWNTGSZGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449876.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2449877.png)

![5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2449878.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxyspiro[3.3]heptane-3-carboxylic acid](/img/structure/B2449879.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2449883.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)

![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)

![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)

![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)

![[2-[[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2449895.png)

![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)